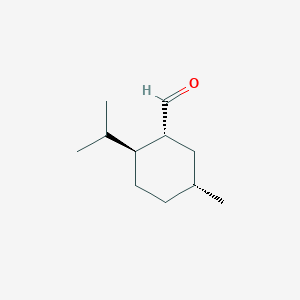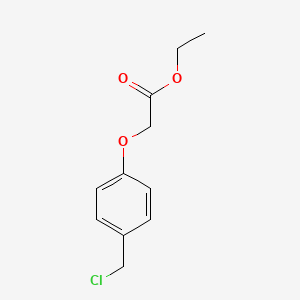
3-Methyl-2-nonanone
Übersicht
Beschreibung
3-Methyl-2-nonanone is a chemical compound with the molecular formula C10H20O . It is also known by other names such as this compound, 3-METHYLNONAN-2-ONE, and 2-Nonanone, 3-methyl . The molecular weight of this compound is 156.26 g/mol .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One such method involves the over-expression of two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . Another method involves the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with a methyl group (CH3) attached to the third carbon atom and a ketone group (C=O) attached to the second carbon atom . The InChI representation of the molecule isInChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 156.26 g/mol, an XLogP3-AA value of 3.5, and does not have any hydrogen bond donors but has one hydrogen bond acceptor . It has 6 rotatable bonds, and its exact mass and monoisotopic mass are both 156.151415257 g/mol . Its topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Atmospheric Studies and Environmental Impact
- Photolysis and Atmospheric Lifetimes : A study by Ren et al. (2019) on similar ketones like 2-methyl-3-pentanone revealed that photolysis is a major pathway of loss in the troposphere. This research provides insights into the atmospheric lifetimes and impact on global warming of related compounds, which can be extrapolated to understand the environmental behavior of 3-methyl-2-nonanone (Ren, Yangang, Bernard, F., Daële, V., & Mellouki, A., 2019).
Biological and Chemical Properties
Alarm Pheromones in Ants : Crewe and Blum (1970) identified compounds like 3-nonanone in ant mandibular glands, indicating a role in alarm pheromones. This suggests a potential biological application of this compound in studying insect communication (Crewe, R., & Blum, M., 1970).
Kinetic and Mechanistic Studies : The reactivity of similar ketones like 3-methyl-2-butanone with various oxidizing agents was explored by Trivedi et al. (2018), providing a foundation for understanding the chemical behavior and potential reactions of this compound (Trivedi, K., Khan, M. U., & Dwivedi, A., 2018).
Electro-optic Applications : A study by He et al. (2002) on α-hydroxy methyl ketones, closely related to this compound, outlines their importance in synthesizing electro-optic acceptors. This highlights the potential application of this compound in developing novel nonlinear optical chromophores (He, M., Leslie, T., & Sinicropi, J., 2002).
Molecular Structure Investigations : Sakurai et al. (1989) investigated the molecular structure of 3-methyl-2-butanone using techniques like gas electron diffraction. Such studies are crucial for understanding the physical properties and molecular conformation of similar compounds like this compound (Sakurai, T., Ishiyama, M., Takeuchi, H., Takeshita, K., Fukushi, K., & Konaka, S., 1989).
Synthesis and Production
Microbial Synthesis of Related Compounds : Cann and Liao (2009) described the engineered production of compounds like 3-methyl-1-butanol, a structurally related compound to this compound, in microorganisms. This research could guide the biotechnological synthesis of this compound for various applications (Cann, A., & Liao, J., 2009).
Application in Fuel and Chemical Production : The work by Penner et al. (2017) on the production of methyl ethyl ketone, a molecule similar to this compound, provides insights into its potential use in fuels and chemicals. This suggests possible applications for this compound in biofuel production (Penner, D., Redepenning, C., Mitsos, A., & Viell, J., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 2-Nonanone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
3-methylnonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJPODSPMQJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505145 | |
| Record name | 3-Methylnonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
816-78-4 | |
| Record name | 3-Methylnonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-](/img/structure/B3057430.png)


